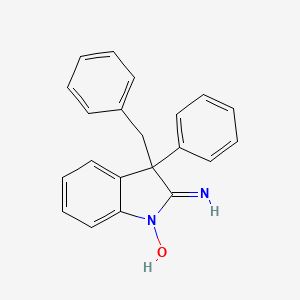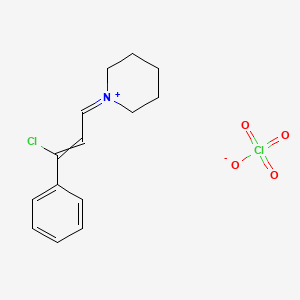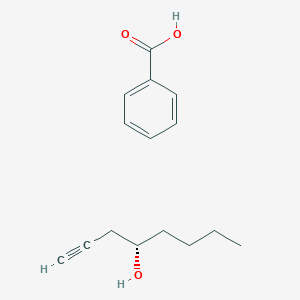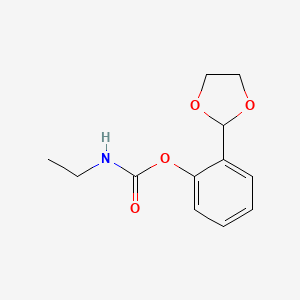
2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol is an organoselenium compound with the molecular formula C14H18OSe. This compound is characterized by the presence of a phenylselanyl group attached to a hept-3-yn-2-ol backbone. Organoselenium compounds are known for their unique chemical and biological properties, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol typically involves the reaction of 3-heptyn-2-ol with phenylselenyl halides (such as phenylselenyl chloride or bromide) in the presence of a base like triethylamine or piperidine . The reaction is carried out under mild conditions, often at room temperature, to ensure high regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.
Substitution: The phenylselanyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: The corresponding hydrocarbon (e.g., 2-Methyl-5-heptyn-2-ol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. This compound can also form covalent bonds with thiol groups in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-hexen-3-yn-2-ol: Similar structure but lacks the phenylselanyl group.
3-Heptyn-2-ol: The parent compound without any substituents.
Phenylselenyl derivatives: Other compounds containing the phenylselanyl group attached to different backbones.
Uniqueness
2-Methyl-5-(phenylselanyl)hept-3-yn-2-ol is unique due to the presence of both a phenylselanyl group and an alkyne moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
61713-51-7 |
|---|---|
Molecular Formula |
C14H18OSe |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-methyl-5-phenylselanylhept-3-yn-2-ol |
InChI |
InChI=1S/C14H18OSe/c1-4-12(10-11-14(2,3)15)16-13-8-6-5-7-9-13/h5-9,12,15H,4H2,1-3H3 |
InChI Key |
YEZNWGHKOKVSCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(C)(C)O)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)
![1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine](/img/structure/B14570023.png)











![4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14570099.png)
